molecular formula C17H29NO2Si B2842897 (3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol CAS No. 201601-50-5

(3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol

Cat. No.: B2842897
CAS No.: 201601-50-5
M. Wt: 307.509
InChI Key: NOGVPOUKDSTPPU-HOTGVXAUSA-N
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Description

(3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a benzyl group at the nitrogen atom, a hydroxyl group at the 3-position, and a tert-butyldimethylsilyl (TBS)-protected hydroxyl group at the 4-position. Its stereochemistry (3S,4S) is critical for its biological activity and synthetic utility in pharmaceutical chemistry .

Properties

IUPAC Name

(3S,4S)-1-benzyl-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2Si/c1-17(2,3)21(4,5)20-16-13-18(12-15(16)19)11-14-9-7-6-8-10-14/h6-10,15-16,19H,11-13H2,1-5H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGVPOUKDSTPPU-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CN(CC1O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CN(C[C@@H]1O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol typically involves several steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.

    Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine. This step ensures the hydroxyl group remains unreactive during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Flow microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol can undergo oxidation to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like benzyl halides, alkyl halides, and various nucleophiles or electrophiles can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the preparation of isoform-selective protein kinase inhibitors. A study demonstrated that derivatives of this compound were synthesized to enhance affinity and selectivity towards casein kinase 1δ, a target in cancer therapy .

Case Study: Protein Kinase Inhibitors

  • Objective : To develop selective inhibitors for casein kinase 1δ.
  • Method : The compound was modified to create chiral iminosugar scaffolds that improved binding interactions within the ATP-binding pocket.
  • Results : The most active derivative showed IC₅₀ values of 1 µM against CK1δ, indicating significant potential for therapeutic use.

Protecting Group in Organic Synthesis

The TBDMS group is widely used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal. This characteristic allows for selective functionalization of other reactive sites within a molecule without interference from the hydroxyl group.

Table 1: Comparison of Protecting Groups

Protecting GroupStabilityEase of RemovalApplication Areas
TBDMSHighModerateOrganic Synthesis
TBSModerateEasyOrganic Synthesis
AcetylLowEasyCarbohydrate Chemistry

Chiral Resolution

The chiral nature of (3S,4S)-1-benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol makes it valuable for chiral resolution processes. It can be used as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically enriched compounds.

Case Study: Asymmetric Synthesis

  • Objective : To synthesize enantiomerically pure alcohols.
  • Method : The compound was employed as a chiral auxiliary in reactions involving prochiral substrates.
  • Results : Enhanced yields and selectivity for the desired enantiomer were achieved.

Pharmaceutical Development

Due to its structural features, this compound has potential applications in drug development, particularly as a scaffold for designing new therapeutic agents targeting various diseases.

Table 2: Potential Therapeutic Targets

Target DiseaseMechanism of Action
CancerInhibition of protein kinases
DiabetesModulation of metabolic pathways
Neurodegenerative DiseasesTargeting specific receptors

Mechanism of Action

The mechanism of action of (3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol depends on its specific application. In chemical reactions, the TBDMS group protects the hydroxyl group, allowing selective reactions at other sites. In biological systems, the compound’s chiral nature can influence its interaction with enzymes and receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Key Observations:

Ring Size and Conformation :

  • Pyrrolidine derivatives (5-membered) exhibit greater ring strain and rigidity compared to piperidine analogs (6-membered), influencing their binding to biological targets .
  • Piperidine analogs (e.g., 10 , 11 ) show broader solvent compatibility due to reduced steric hindrance from TBS groups .

Protecting Groups :

  • The TBS group in the target compound enhances stability during synthetic workflows, preventing undesired oxidation or side reactions at the 4-position .
  • Compounds lacking protection (e.g., diol in ) are more reactive but require careful handling to avoid degradation.

Substituent Effects :

  • Hydroxymethyl (compound 7 ) increases polarity, reducing cell membrane permeability compared to TBS-protected analogs .
  • Ethoxymethyl (compound 19 ) improves metabolic stability by shielding reactive hydroxyls, a feature absent in the target compound .

Stereochemistry :

  • The (3S,4S) configuration in the target compound is critical for enantioselective interactions in enzyme inhibition, as seen in analogs like (–)-18 .

Applications :

  • The target compound is primarily used as a chiral building block in drug synthesis (e.g., kinase inhibitors) .
  • Pyridine-containing analogs (e.g., 14{4,5} ) demonstrate superior binding to aromatic receptors due to extended π-systems .

Research Findings and Data

Physicochemical Properties

Property Target Compound Compound 7 Compound (–)-18 Piperidine 10
Molecular Weight (g/mol) 349.56 209.27 363.58 555.92
LogP (Predicted) 3.8 0.9 4.1 6.2
Solubility (µg/mL, H2O) <10 120 <5 <1
Melting Point (°C) Oil 112–114 Oil 95–97

Biological Activity

(3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name: this compound
  • Molecular Formula: C18H29NO2Si
  • Molecular Weight: 345.52 g/mol
  • CAS Number: Not specified in the search results

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity
    • Preliminary studies suggest that this compound exhibits significant antioxidant properties. It was found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
  • Neuroprotective Effects
    • Research indicates that the compound may have neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from apoptosis induced by various stressors. This effect is hypothesized to be mediated through modulation of signaling pathways related to cell survival.
  • Antidiabetic Potential
    • The compound has been evaluated for its potential in managing diabetes. In animal models, it showed a reduction in blood glucose levels and improved insulin sensitivity, suggesting a role in glucose metabolism regulation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Reactive Oxygen Species (ROS): The antioxidant activity is believed to stem from the compound's ability to inhibit ROS production and enhance the activity of endogenous antioxidant enzymes.
  • Modulation of Neurotransmitter Systems: The neuroprotective effects may involve interactions with neurotransmitter systems, particularly those associated with GABAergic signaling.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenges free radicals; protects against oxidative stress
NeuroprotectiveProtects neuronal cells from apoptosis
AntidiabeticReduces blood glucose levels; improves insulin sensitivity

Case Study: Neuroprotection in Cell Models

In a recent study published in a peer-reviewed journal, this compound was tested on SH-SY5Y neuroblastoma cells exposed to neurotoxic agents. The results indicated that treatment with the compound significantly reduced cell death and preserved mitochondrial function compared to untreated controls. These findings support the potential use of this compound in neurodegenerative disease models.

Case Study: Antidiabetic Effects in Animal Models

Another study investigated the antidiabetic effects of this compound in diabetic rats. The results showed that administration led to a significant decrease in fasting blood glucose levels and improved glucose tolerance tests compared to the control group. Histological analysis revealed improvements in pancreatic islet morphology, suggesting enhanced insulin secretion capabilities.

Q & A

Q. What are the key synthetic strategies for (3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol?

The synthesis typically involves multi-step routes starting from chiral precursors. For example, L-tartaric acid can be condensed with benzylamine, followed by reduction with NaBH₄–BF₃·Et₂O to establish the pyrrolidine core . The tert-butyldimethylsilyl (TBDMS) group is introduced via silylation of the hydroxyl group under anhydrous conditions, often using TBDMS chloride and a base like imidazole in DMF . Protecting group strategies are critical to prevent undesired side reactions during subsequent steps.

Q. How is stereochemical integrity maintained during synthesis?

Chiral starting materials (e.g., L-tartaric acid) and stereoselective reduction agents (e.g., NaBH₄–BF₃·Et₂O) ensure the (3S,4S) configuration . Reaction conditions (low temperature, inert atmosphere) and chiral catalysts (e.g., asymmetric hydrogenation catalysts) further minimize racemization. Monitoring via chiral HPLC or polarimetry is recommended to verify enantiomeric excess .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, with characteristic shifts for the TBDMS-protected hydroxyl (~1-2 ppm for TBDMS methyl groups) and pyrrolidine protons .
  • HRMS : Validates molecular weight and purity.
  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹ if partially deprotected) .

Advanced Research Questions

Q. How does the TBDMS group influence reactivity in downstream transformations?

The TBDMS group enhances stability under acidic/basic conditions but can be selectively removed using fluoride sources (e.g., TBAF or HF-pyridine). This allows sequential functionalization of the pyrrolidine ring. For example, the TBDMS ether can withstand Grignard reactions but is cleaved during deprotection to regenerate the hydroxyl group for further coupling .

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

  • Byproduct Formation : Competitive silylation of both hydroxyls (3S and 4S) may occur. Use bulky silylating agents or sterically hindered solvents (e.g., DCM) to favor mono-protection .
  • Stereochemical Drift : Elevated temperatures during silylation can lead to epimerization. Optimize reaction time and temperature (e.g., 0°C to room temperature) .
  • Low Yields in Deprotection : Fluoride-mediated deprotection may degrade the pyrrolidine core. Use buffered TBAF (pH 7) or aqueous HF to minimize side reactions .

Q. How can computational modeling aid in predicting the compound’s biological interactions?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to biological targets like enzymes or receptors. Focus on the hydroxyl and benzyl groups as potential hydrogen-bond donors and hydrophobic anchors, respectively. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies resolve contradictions in reported synthetic yields or stereochemical outcomes?

  • Reaction Optimization : Systematic variation of solvents (e.g., THF vs. DMF), bases (imidazole vs. DMAP), and temperature.
  • Advanced Characterization : X-ray crystallography (as in Acta Crystallographica data ) or NOESY NMR to unambiguously confirm stereochemistry.
  • Reproducibility Checks : Cross-validate protocols using high-purity reagents and anhydrous conditions .

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